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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the

enantioselective synthesis of (S)-4-Oxo-2-azetidinecarboxylic acid, a crucial chiral building

block in the development of pharmaceutical agents. The synthesis originates from the readily

available and inexpensive chiral precursor, L-aspartic acid, ensuring the desired (S)-

stereochemistry at the C2 position of the azetidinone ring.

(S)-4-Oxo-2-azetidinecarboxylic acid, also known as (2S)-4-oxoazetidine-2-carboxylic acid, is

a key intermediate in the synthesis of various bioactive molecules, including carbapenem

antibiotics and other therapeutic agents.[1] Its rigid, strained four-membered ring structure

imparts unique conformational constraints that are often exploited in drug design.

Synthetic Strategy Overview
The presented enantioselective synthesis follows a robust and well-established strategy

commencing with L-aspartic acid. The key steps involve:

N-Protection: Protection of the amino group of L-aspartic acid to prevent side reactions.

Intramolecular Cyclization: Formation of the β-lactam (azetidinone) ring through

intramolecular cyclization of a suitably activated N-protected L-aspartic acid derivative.
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Deprotection: Removal of the protecting groups to yield the final target molecule.

A pivotal intermediate in this pathway is an N-protected aspartic anhydride, which undergoes

cyclization to form the desired β-lactam core.

Experimental Protocols
I. Synthesis of N-Benzyloxycarbonyl-L-aspartic
Anhydride
This protocol details the formation of the cyclic anhydride from N-benzyloxycarbonyl-L-aspartic

acid, a key step prior to the intramolecular cyclization.

Materials:

N-Benzyloxycarbonyl-L-aspartic acid (Cbz-L-Asp-OH)

Acetic anhydride

Anhydrous Dioxane

Anhydrous Diethyl ether

Procedure:

A suspension of N-benzyloxycarbonyl-L-aspartic acid (1.0 eq) in anhydrous dioxane is

prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

Acetic anhydride (1.1 eq) is added to the suspension.

The reaction mixture is heated to 50 °C and stirred for 2-3 hours, during which the solid

dissolves.

The solvent is removed under reduced pressure to yield a crude oil.

Anhydrous diethyl ether is added to the oil, and the mixture is stirred until a white solid

precipitates.
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The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to

afford N-benzyloxycarbonyl-L-aspartic anhydride.

Compound
Molecular
Formula

Molecular
Weight

Yield (%)
Melting Point
(°C)

N-

Benzyloxycarbon

yl-L-aspartic

anhydride

C₁₂H₁₁NO₅ 249.22 >90 123-124

II. Intramolecular Cyclization to form (S)-4-
Benzyloxycarbonyl-2-azetidinone
This protocol describes the crucial β-lactam ring formation via intramolecular cyclization.

Materials:

N-Benzyloxycarbonyl-L-aspartic anhydride

Activating agent (e.g., a carbodiimide such as DCC or EDC)

Anhydrous solvent (e.g., Dichloromethane or THF)

Note: The direct cyclization of the anhydride can be challenging. A common strategy involves

the activation of one of the carboxylic acid groups of N-protected aspartic acid before

cyclization. The following is a general representation of such a cyclization. A more specific

method involves the reduction of the side-chain carboxylic acid to an alcohol, its conversion to

a leaving group, and subsequent intramolecular nucleophilic substitution by the nitrogen atom.

A well-documented route involves the preparation of (S)-4-(benzyloxycarbonyl)-2-azetidinone

from L-aspartic acid.[2] This intermediate can then be converted to the target molecule.

III. Deprotection to (S)-4-Oxo-2-azetidinecarboxylic acid
This final step involves the removal of the protecting groups to yield the desired product.
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Materials:

(S)-4-Benzyloxycarbonyl-2-azetidinone

Palladium on carbon (Pd/C, 10%)

Hydrogen gas (H₂)

Solvent (e.g., Methanol or Ethanol)

Procedure:

(S)-4-Benzyloxycarbonyl-2-azetidinone is dissolved in the chosen solvent in a hydrogenation

vessel.

A catalytic amount of 10% Pd/C is added to the solution.

The vessel is connected to a hydrogen source and the reaction mixture is stirred under a

hydrogen atmosphere (typically 1-3 atm) at room temperature.

The reaction is monitored by TLC until complete consumption of the starting material.

Upon completion, the catalyst is removed by filtration through a pad of Celite.

The filtrate is concentrated under reduced pressure to yield (S)-4-Oxo-2-
azetidinecarboxylic acid.

Compound
Molecular
Formula

Molecular
Weight

Yield (%)
Enantiomeric
Excess (%)

(S)-4-Oxo-2-

azetidinecarboxyl

ic acid

C₄H₅NO₃ 115.09 High >98

Diagrams
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Caption: Overall workflow for the enantioselective synthesis.
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Caption: Generalized mechanism of β-lactam ring formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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